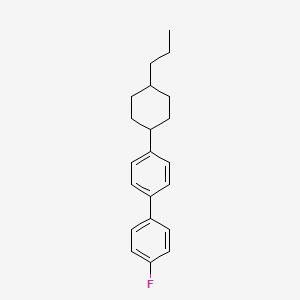

4-氟-4'-(反式-4-丙基环己基)-1,1'-联苯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "4-Fluoro-4'-(trans-4-propylcyclohexyl)-1,1'-biphenyl" is a type of biphenyl derivative that has been studied for its liquid crystal properties. The presence of a fluoro-substituent on the biphenyl structure has been shown to influence the mesophase behavior of such compounds, affecting their transition temperatures and thermal stabilities . These properties are critical for the application of liquid crystals in display technologies and other materials science applications.

Synthesis Analysis

The synthesis of fluoro-substituted biphenyl liquid crystals typically involves Suzuki coupling reactions, as demonstrated in the preparation of lateral single fluorine substituted 4,4'-bis(trans-4-n-alkylcyclohexyl)biphenyl liquid crystals . The purity of these synthesized compounds is reported to be very high, exceeding 99.9%, with yields ranging from 28.0% to 88.9%. The structural confirmation of these compounds is achieved through various analytical techniques such as ^1H NMR, IR, and MS . The synthesis process is crucial for ensuring the desired mesomorphic properties and high purity required for practical applications.

Molecular Structure Analysis

The molecular structure of fluoro-substituted biphenyls has been extensively studied. For instance, the crystal and molecular structures of 4-ethyl-4'-(4"-pentylcyclohexyl)biphenyl and its fluoro derivative were analyzed, revealing significant differences in the torsion angles between the phenyl rings due to fluoro substitution . These structural variations can have a profound impact on the mesogenic properties of the compounds. Additionally, the molecular structure of gaseous 4-fluoro-2',4',6'-trimethylbiphenyl was determined by electron diffraction, providing insights into the bond lengths and angles that are consistent with known structural data on biphenyl derivatives .

Chemical Reactions Analysis

The introduction of a fluoro-substituent can lead to changes in the chemical reactivity of biphenyl compounds. For example, benzylic bromination of phenyl all-cis-2,3,5,6-tetrafluorocyclohexane was identified as a key reaction for accessing new organofluorine building blocks . The fluoro-substituent can also influence the outcome of Ritter-type reactions and oxidative cleavage processes, leading to a variety of functionalized products such as alcohols, amides, and amino acids . These reactions are important for further derivatization and exploration of the properties of fluoro-substituted biphenyls.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluoro-substituted biphenyls are largely determined by their mesogenic behavior. The introduction of a lateral single fluorine atom has been shown to reduce or eliminate the smectic phase temperature range while enlarging the nematic phase temperature range . The effect of fluoro-substitution on the liquid crystalline properties of various biphenyl derivatives has been extensively studied, with findings indicating that fluoro-substituents can cause a depression of transition temperatures and influence the thermal stability of nematic and smectic phases . These properties are essential for the design and optimization of liquid crystal materials for specific applications.

科学研究应用

物理性质和中间相行为

- 氟代苯基双环己烷液晶显示出大的各向异性介电性质和温度依赖性行为,表明混合比例强烈影响介电常数和张开弹性常数 (Ma 等人,2013)。

- 研究已经合成并研究了类似化合物的介晶性质和螺旋扭曲力,突出了它们在液晶显示器 (LCD) 和其他光学器件中的潜在应用 (余倩霞,2013)。

- 已经探索了侧向氟取代对液晶行为的影响,表明这种改性可以影响向列相和层析相的热稳定性,这表明了为特定应用定制液晶材料的途径 (Gray 等人,1986)。

增强液晶显示

- 对表现出 NTB 相或“扭曲弯曲”相的不对称、醚连接、氟代双原子的合成和表征的研究表明,分子结构显着影响液晶相行为,为设计具有独特电光性质的材料提供了见解 (Mandle 等人,2014)。

- 对四环氟代液晶的合成和介晶性质的研究偶然发现了一个向列相,证明了基于分子结构的相行为的不可预测性,并突出了在材料开发中进行综合研究的重要性 (Wen 等人,2017)。

光学和介电表征

- 已经检查了氟代液晶的太赫兹 (THz) 特性,结果表明光学性质(例如双折射和折射率)随氟原子数量和位置的不同而显着变化,影响了这些材料在太赫兹应用中的适用性 (Chodorow 等人,2013)。

安全和危害

属性

IUPAC Name |

1-fluoro-4-[4-(4-propylcyclohexyl)phenyl]benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25F/c1-2-3-16-4-6-17(7-5-16)18-8-10-19(11-9-18)20-12-14-21(22)15-13-20/h8-17H,2-7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYBQDZYHNOGWIK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CCC(CC1)C2=CC=C(C=C2)C3=CC=C(C=C3)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40346313 |

Source

|

| Record name | 3~4~-Fluoro-1~4~-propyl-1~1~,1~2~,1~3~,1~4~,1~5~,1~6~-hexahydro-1~1~,2~1~:2~4~,3~1~-terphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40346313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Fluoro-4'-(trans-4-propylcyclohexyl)-1,1'-biphenyl | |

CAS RN |

87260-24-0 |

Source

|

| Record name | 3~4~-Fluoro-1~4~-propyl-1~1~,1~2~,1~3~,1~4~,1~5~,1~6~-hexahydro-1~1~,2~1~:2~4~,3~1~-terphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40346313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1'-Biphenyl, 4-fluoro-4'-(trans-4-propylcyclohexyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.832 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(4-Fluorophenyl)amino]-5,5-dimethylcyclohex-2-en-1-one](/img/structure/B1297681.png)